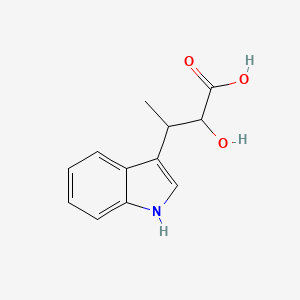
2-(3-Fluorophenyl)succinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluorophenyl)succinic acid is an organic compound with the molecular formula C10H9FO4 It is a derivative of succinic acid, where one of the hydrogen atoms on the phenyl ring is replaced by a fluorine atom
作用机制
Target of Action
It is known that succinic acid, a component of this compound, plays a crucial role in the citric acid cycle, a key metabolic pathway .
Mode of Action
The compound may interact with its targets in a manner similar to succinic acid, which is involved in energy production within cells .
Biochemical Pathways
2-(3-Fluorophenyl)succinic acid may influence the citric acid cycle, given the presence of succinic acid in its structure . The citric acid cycle is a series of chemical reactions used by all aerobic organisms to release stored energy. Changes in this pathway can have significant downstream effects, including alterations in energy production.
Result of Action
Changes in the citric acid cycle, potentially influenced by this compound, can affect energy production within cells .
生化分析
Biochemical Properties
It is known that succinic acid, a related compound, is an intermediate in the tricarboxylic acid (TCA) cycle . This suggests that 2-(3-Fluorophenyl)succinic acid may interact with enzymes, proteins, and other biomolecules involved in this cycle.
Cellular Effects
Succinic acid, a related compound, has been shown to alter the inflammatory microenvironment and expression of BCL-2 family proteins . This suggests that this compound may have similar effects on cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that succinic acid and its derivatives can participate in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Metabolic Pathways
Succinic acid, a related compound, is known to be an intermediate in the TCA cycle . This suggests that this compound may be involved in similar metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)succinic acid can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method involves the use of 3-fluorophenylacetic acid as a starting material, which undergoes a series of reactions including halogenation, hydrolysis, and decarboxylation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
化学反应分析
Types of Reactions
2-(3-Fluorophenyl)succinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Products include 3-fluorobenzoic acid and 3-fluorobenzaldehyde.
Reduction: Products include 3-fluorophenylethanol and 3-fluorophenylmethane.
Substitution: Products vary depending on the substituent introduced, such as 3-chlorophenylsuccinic acid or 3-methoxyphenylsuccinic acid.
科学研究应用
2-(3-Fluorophenyl)succinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
2-(4-Fluorophenyl)succinic acid: Similar structure but with the fluorine atom at the para position.
2-(3-Chlorophenyl)succinic acid: Similar structure with a chlorine atom instead of fluorine.
2-(3-Methoxyphenyl)succinic acid: Similar structure with a methoxy group instead of fluorine.
Uniqueness
2-(3-Fluorophenyl)succinic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
属性
IUPAC Name |
2-(3-fluorophenyl)butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO4/c11-7-3-1-2-6(4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGFKFCICBDDMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493041 |
Source


|
| Record name | 2-(3-Fluorophenyl)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62985-34-6 |
Source


|
| Record name | 2-(3-Fluorophenyl)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
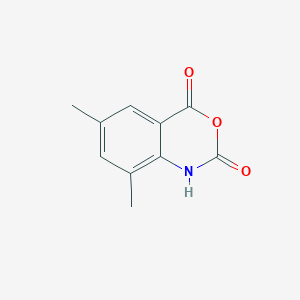
![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B1337565.png)
![3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337567.png)
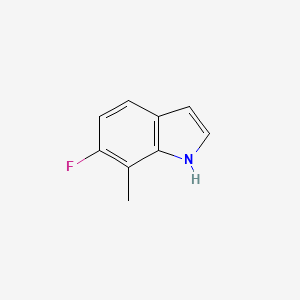

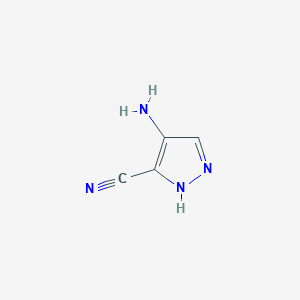
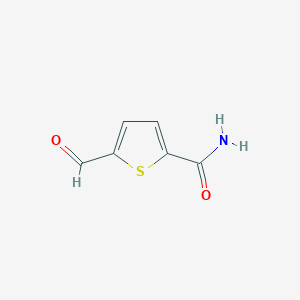

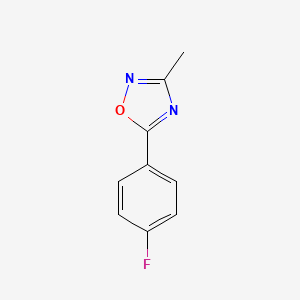
![3-Methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1337592.png)
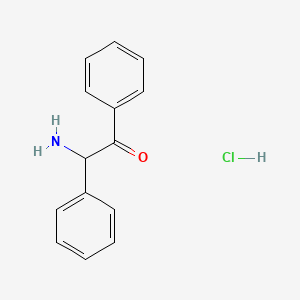
![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1337598.png)
![(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B1337600.png)
